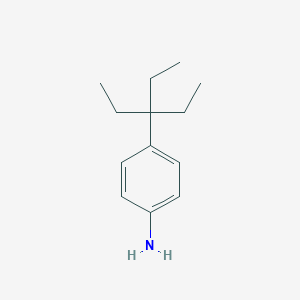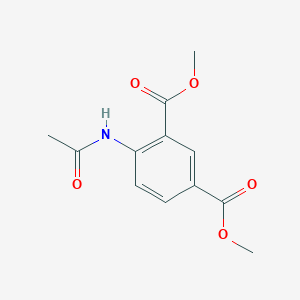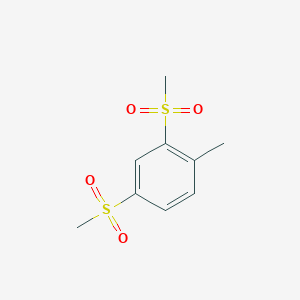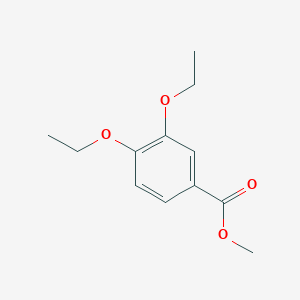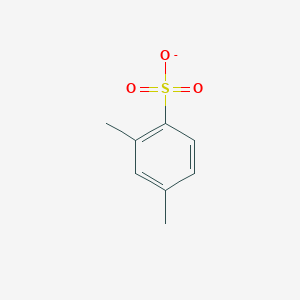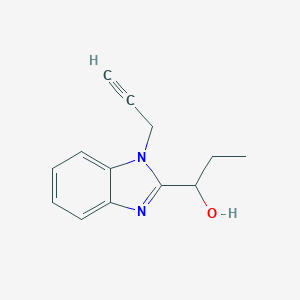
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P7C3 and has been studied extensively for its neuroprotective properties.
Wirkmechanismus
The mechanism of action of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves the activation of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in regulating cellular metabolism and energy production. This activation leads to increased levels of nicotinamide adenine dinucleotide (NAD+), a molecule that is essential for cellular energy production and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the promotion of neuronal survival and growth, the prevention of neurodegeneration, and the enhancement of cognitive function. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol in lab experiments is its neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol. One area of focus could be the development of more efficient synthesis methods that can produce larger quantities of the compound. Additionally, further studies could be conducted to investigate the potential applications of this compound in regenerative medicine and cancer treatment. Finally, more research is needed to fully understand the mechanisms of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol involves a multi-step process that includes the reaction of 2-aminobenzimidazole with propargyl bromide, followed by reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1-prop-2-ynyl-1H-benzimidazol-2-yl)propan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, cancer treatment, and regenerative medicine. In particular, this compound has shown promising results in protecting and promoting the growth of neurons in the brain, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C13H14N2O |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
1-(1-prop-2-ynylbenzimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C13H14N2O/c1-3-9-15-11-8-6-5-7-10(11)14-13(15)12(16)4-2/h1,5-8,12,16H,4,9H2,2H3 |
InChI-Schlüssel |
XABHRJVTLICKJH-UHFFFAOYSA-N |
SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Kanonische SMILES |
CCC(C1=NC2=CC=CC=C2N1CC#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



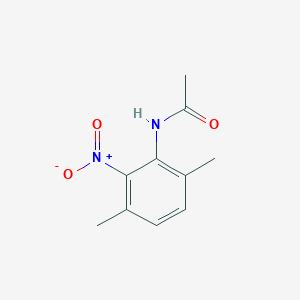
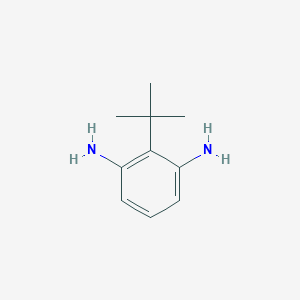
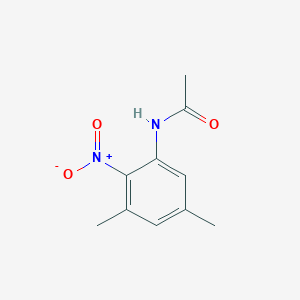
![N-[2-(methylsulfinyl)phenyl]acetamide](/img/structure/B253525.png)
![N-[4-(dimethylamino)-2,5-dimethylphenyl]-N,N-dimethylamine](/img/structure/B253530.png)
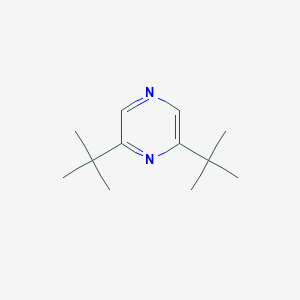
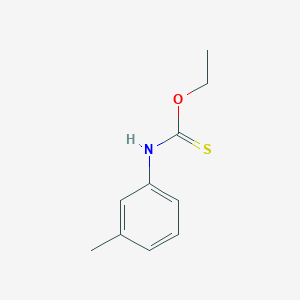
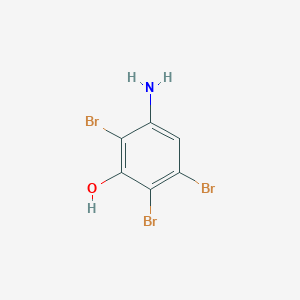
![N-[3-(dimethylamino)-2-methylphenyl]-N,N-dimethylamine](/img/structure/B253554.png)
